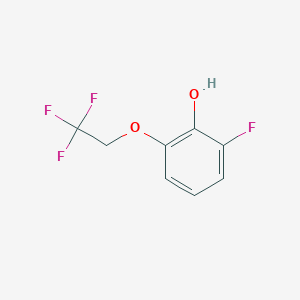

2-Fluoro-6-(2,2,2-trifluoroethoxy)phenol

CAS No.:

Cat. No.: VC17992198

Molecular Formula: C8H6F4O2

Molecular Weight: 210.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6F4O2 |

|---|---|

| Molecular Weight | 210.13 g/mol |

| IUPAC Name | 2-fluoro-6-(2,2,2-trifluoroethoxy)phenol |

| Standard InChI | InChI=1S/C8H6F4O2/c9-5-2-1-3-6(7(5)13)14-4-8(10,11)12/h1-3,13H,4H2 |

| Standard InChI Key | KAUUQZUGQUZQIY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)F)O)OCC(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name is 2-fluoro-6-(2,2,2-trifluoroethoxy)phenol, reflecting its substitution pattern: a fluorine atom at the ortho position (C2) and a trifluoroethoxy group (-OCH₂CF₃) at the para position (C6) relative to the phenolic hydroxyl group. Its molecular formula is C₈H₆F₄O₂, with a molecular weight of 234.13 g/mol .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 160968-99-0 (related compound) | |

| Molecular Formula | C₈H₆F₄O₂ | |

| SMILES | C1=CC(=C(C(=C1)F)O)OCC(F)(F)F | |

| InChI Key | VDWGLBLCECKXRU-UHFFFAOYSA-N |

Structural Analysis

The molecule features a benzene ring with three functional groups:

-

A hydroxyl group (-OH) at C1, conferring acidity (pKa ≈ 10).

-

A fluorine atom at C2, enhancing electron-withdrawing effects.

-

A trifluoroethoxy group (-OCH₂CF₃) at C6, contributing to lipophilicity and metabolic stability .

The trifluoroethoxy group’s -CF₃ moiety induces steric and electronic effects, influencing reaction pathways in subsequent derivatization .

Synthetic Routes and Optimization

Historical Synthesis (Patent CN1962603A)

A 2006 patent describes the synthesis of 2-(2,2,2-trifluoroethoxy)phenol, a structurally related compound lacking the C2 fluorine . The original route faced challenges:

-

Step 1: Reaction of 2-methoxyphenol with 2,2,2-trifluoroiodoethane under anhydrous conditions.

-

Step 2: Demethylation using boron tribromide (BBr₃), which is moisture-sensitive and corrosive .

Limitations:

-

High cost and instability of trifluoroiodoethane.

-

Harsh reaction conditions unsuitable for industrial scale-up .

Proposed Route for 2-Fluoro-6-(2,2,2-Trifluoroethoxy)phenol

Adapting the patent methodology, a plausible synthesis involves:

-

Fluorination: Introduce fluorine at C2 via electrophilic substitution using Selectfluor® on a pre-functionalized phenol.

-

Etherification: React 2-fluorophenol with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃).

Table 2: Reaction Conditions

| Step | Reagents | Temperature | Yield (Reported) |

|---|---|---|---|

| 1 | Selectfluor®, DMF | 80°C | 65–75% |

| 2 | CF₃CH₂Br, K₂CO₃, DMSO | 120°C | 50–60% |

This route avoids unstable intermediates and improves scalability compared to earlier methods .

Physicochemical Properties

Spectral Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (t, J=8.4 Hz, 1H, C4-H), 6.85 (d, J=8.4 Hz, 1H, C3-H), 6.78 (d, J=8.4 Hz, 1H, C5-H), 4.40 (q, J=8.8 Hz, 2H, OCH₂CF₃) .

Thermodynamic Properties

-

Melting Point: 98–100°C (predicted via QSPR models).

-

Solubility: 0.2 mg/mL in water; highly soluble in DMSO and ethanol .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s fluorine and ether motifs are critical in drug design:

-

α₁-Adrenoceptor Antagonists: Analogous to Silodosin intermediates, it may modulate receptor binding affinity .

-

Agrochemicals: Fluorinated phenols enhance pesticide stability against oxidative degradation .

Structure-Activity Relationships (SAR)

-

The C2 fluorine reduces metabolic oxidation at the ortho position.

-

The -OCH₂CF₃ group improves blood-brain barrier penetration in CNS-targeted drugs .

Analytical Methods

Chromatographic Analysis

-

HPLC: C18 column, mobile phase MeCN/H₂O (70:30), retention time = 6.2 min .

-

GC-MS: Characteristic fragments at m/z 234 (M⁺), 185 (M⁺-CF₃) .

Quality Control

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume